4-(2-methoxy-4-nitrophenoxy)-1-methylPiperidine
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Overview
Description
4-(2-Methoxy-4-nitrophenoxy)-1-methylPiperidine is an organic compound that belongs to the class of aryloxy piperidines This compound is characterized by the presence of a methoxy group, a nitro group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxy-4-nitrophenoxy)-1-methylPiperidine typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 2-methoxy-4-nitrophenol and 1-methylpiperidine in the presence of a base such as potassium carbonate. This reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-nitrophenoxy)-1-methylPiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles like alkyl halides, in the presence of a base.
Major Products
Reduction: 4-(2-methoxy-4-aminophenoxy)-1-methylPiperidine.
Oxidation: 4-(2-hydroxy-4-nitrophenoxy)-1-methylPiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(2-Methoxy-4-nitrophenoxy)-1-methylPiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the synthesis of polymers and other advanced materials with specific properties.
Biological Research: It is used in studies investigating the interaction of aryloxy piperidines with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-methoxy-4-nitrophenoxy)-1-methylPiperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxy-4-nitrophenoxy)ethanol: Similar structure but with an ethanol group instead of a piperidine ring.
2-Methoxy-4-nitroaniline: Lacks the piperidine ring and has an amino group instead of a piperidine ring.
4-(3-Hydroxyphenoxy)benzoic acid: Contains a benzoic acid group instead of a piperidine ring.
Uniqueness
4-(2-Methoxy-4-nitrophenoxy)-1-methylPiperidine is unique due to the presence of both a piperidine ring and a nitro group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(2-methoxy-4-nitrophenoxy)-1-methylpiperidine |
InChI |
InChI=1S/C13H18N2O4/c1-14-7-5-11(6-8-14)19-12-4-3-10(15(16)17)9-13(12)18-2/h3-4,9,11H,5-8H2,1-2H3 |
InChI Key |
GJSCPTFOPWQABH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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